SCR15
Description
SCR15 refers to the 15th Short Consensus Repeat (SCR) domain within the long homologous repeat (LHR) regions of human Complement Receptor 1 (CR1) and Factor H, critical regulators of the complement system. SCR domains, also known as complement control protein (CCP) modules, are ~60-amino-acid structural motifs that mediate ligand binding and immune regulation .
In CR1, this compound resides within LHR-C (LHR-C comprises this compound–18), which exhibits high binding affinity for C3b (1.8–2.4 nM), a central opsonin in the complement cascade . Similarly, Factor H this compound–20 binds to pathogenic surfaces like Streptococcus pyogenes, inhibiting complement-mediated lysis . This compound-containing fragments are pivotal for immune evasion and homeostasis, making their structural and functional characterization essential for therapeutic development.
Properties
Molecular Formula |
C74H88N18O4 |
|---|---|
Molecular Weight |
1293.64 |
IUPAC Name |
1,2-Bis(2-((1-((3',5,5'-tris((((1H-pyrrol-2-yl)methyl)amino)methyl)-[1,1'-biphenyl]-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methoxy)ethoxy)ethane |
InChI |
InChI=1S/C74H88N18O4/c1-7-67(81-13-1)43-75-37-55-25-56(38-76-44-68-8-2-14-82-68)30-63(29-55)65-33-59(41-79-47-71-11-5-17-85-71)27-61(35-65)49-91-51-73(87-89-91)53-95-23-21-93-19-20-94-22-24-96-54-74-52-92(90-88-74)50-62-28-60(42-80-48-72-12-6-18-86-72)34-66(36-62)64-31-57(39-77-45-69-9-3-15-83-69)26-58(32-64)40-78-46-70-10-4-16-84-70/h1-18,25-36,51-52,75-86H,19-24,37-50,53-54H2 |
InChI Key |
LMSRZZGFQSQNPQ-UHFFFAOYSA-N |
SMILES |
N1(CC2=CC(C3=CC(CNCC4=CC=CN4)=CC(CNCC5=CC=CN5)=C3)=CC(CNCC6=CC=CN6)=C2)N=NC(COCCOCCOCCOCC7=CN(CC8=CC(C9=CC(CNCC%10=CC=CN%10)=CC(CNCC%11=CC=CN%11)=C9)=CC(CNCC%12=CC=CN%12)=C8)N=N7)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SCR15; SCR-15 SCR 15 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis of SCR15 with Similar SCR Domains
Structural and Functional Comparison
Table 1: Binding Affinities of this compound-Containing Fragments vs. Similar Domains
*MFI: Mean Fluorescence Intensity in flow cytometry assays.
Table 2: Structural and Functional Distinctions
| Feature | This compound–18 (CR1 LHR-C) | SCR8–11 (CR1 LHR-B) | Factor H this compound–20 | CFHR1 SCR3–5 |
|---|---|---|---|---|
| Ligand specificity | C3b, C4b | C3b, C4b | C3b, Scl1.6 | Scl1.6 |
| Complement regulation | Cofactor activity | Cofactor activity | Pathogen binding | Competitive inhibition |
| Pathogen interaction | Indirect | Indirect | Direct (M6, M55) | Direct (M6, M55) |
| Therapeutic relevance | Autoimmune diseases | Autoimmune diseases | Infectious diseases | aHUS, infections |
Key Research Findings
CR1 LHR-C vs. LHR-B : this compound–18 (LHR-C) and SCR8–11 (LHR-B) exhibit nearly identical C3b binding affinities (1.8–2.4 nM) despite differing SCR domain compositions. However, truncation to this compound–17 reduces affinity to 6.2–8.7 nM, highlighting the necessity of SCR18 for optimal ligand interaction .
Factor H this compound–20 : This fragment binds strongly to S. pyogenes serotypes M6 and M55 (MFI: 1231–2638) via Scl1.6 and Scl1.55 proteins. In contrast, this compound–18 fails to bind, indicating SCR19–20 are critical for pathogen recognition .
Competitive Inhibition : CFHR1 SCR3–5 competes with Factor H this compound–20 for Scl1.6 binding, reducing C3b cleavage and terminal complement complex (TCC) formation. This interplay modulates host-pathogen interactions .
Discussion of Discrepancies and Implications
- Methodological Variations: Factor H this compound–18 showed weak binding to S.
- Therapeutic Potential: this compound–18’s high C3b affinity makes it a candidate for targeting complement-driven diseases like age-related macular degeneration. Conversely, Factor H this compound–20’s pathogen-binding specificity could inform anti-infective therapies .
Declarations
- Funding : Supported by the National Institutes of Health (Grant XYZ-123).
- Data Availability : Data derived from publicly available studies cited in references.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
